BI8622
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI8622 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the pyrimidine ring and the subsequent functionalization to introduce the aminomethyl and cyano groups . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
BI8622 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
BI8622 has several scientific research applications, including:
Mechanism of Action
BI8622 exerts its effects by inhibiting the ubiquitin ligase HUWE1. This inhibition prevents the ubiquitination and subsequent degradation of target proteins such as MCL1, leading to the accumulation of these proteins in cells . The inhibition of HUWE1 also affects the MYC-dependent transactivation in colorectal cancer cells, thereby suppressing tumor growth .
Comparison with Similar Compounds
Similar Compounds
BI8626: Another inhibitor of HUWE1 with similar properties and applications.
UBA1 Inhibitors: Compounds that inhibit the ubiquitin-activating enzyme UBA1, affecting the ubiquitination process.
NEDD4 Inhibitors: Compounds that inhibit the NEDD4 ubiquitin ligase, impacting protein degradation pathways.
Uniqueness of BI8622
This compound is unique in its high specificity for HUWE1, with an IC50 of 3.1 μM . This specificity makes it a valuable tool for studying the role of HUWE1 in various biological processes and diseases. Additionally, this compound has been shown to effectively inhibit MYC-dependent transactivation in colorectal cancer cells, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAXMJRQQTBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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